(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride
Overview
Description
(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a double bond in the pent-4-enoic acid chain, and a methyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Stereoselective Synthesis and Chemical Transformations
Research has shown that derivatives of 2-amino-4-pentenoic acid, such as (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride, serve as key intermediates in stereoselective synthesis processes. For example, the stereoselective synthesis of γ-fluorinated α-amino acids demonstrates the utility of such compounds in producing enantiomerically enriched amino acids, which are valuable in medicinal chemistry and the synthesis of bioactive molecules (Laue et al., 2000). Similarly, the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) and their subsequent transformations highlight their role in generating structurally complex and stereochemically defined products (Krishnamurthy et al., 2014).
Methodological Developments
The development of methodologies for preparing amino acid methyl ester hydrochlorides showcases the adaptability of this compound in synthetic chemistry. A method involving the reaction of amino acids with methanol in the presence of trimethylchlorosilane has been reported, which is compatible with both natural and synthetic amino acids, offering a broad application scope in peptide synthesis (Li & Sha, 2008).
Application in Synthesis of Biologically Active Compounds
The compound and its derivatives have been employed in the synthesis of biologically active molecules. For instance, the acyclic stereocontrolled synthesis of (−)-detoxinine from (2S)-N- t-butoxycarbonyl-2-amino-4-pentenoic acid methyl ester highlights the utility of this compound in generating natural products with potential therapeutic value (Ohfune & Nishio, 1984). Additionally, its application in the synthesis of a novel, orally bioavailable inhibitor of human rhinovirus 3C protease underscores its relevance in antiviral drug development (Patick et al., 2005).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: In industrial settings, the production of amino acid methyl ester hydrochlorides, including this compound, often involves the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly used .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride undergoes various chemical
Properties
IUPAC Name |
methyl (2S)-2-aminopent-4-enoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNAMFLUXPVNV-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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